molecular formula C8H18N2 B1368846 N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine CAS No. 99114-68-8

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

Cat. No. B1368846
CAS RN: 99114-68-8
M. Wt: 142.24 g/mol
InChI Key: PBKBNZLWSVHLAG-UHFFFAOYSA-N
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Description

“N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” include a boiling point of 191-193°C . The compound is a liquid at room temperature .

Scientific Research Applications

Pharmacological Characterization

  • Kappa-Opioid Receptor Antagonist : A derivative, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), acts as a kappa-opioid receptor (KOR) antagonist. It shows potential in treating depression and addiction disorders, demonstrated through its efficacy in mouse models of antidepressant-like behavior, stress attenuation, and cocaine-seeking behavior (Grimwood et al., 2011).

Chemical Synthesis

  • Synthesis as Key Intermediate : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in synthesizing premafloxacin, a veterinary antibiotic. The synthesis process involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Heterogeneous Catalysis

  • Ruthenium Carbene Catalysts : The compound N,N-bis(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)propan-1-amine (bpea-pyr) has been utilized in the preparation of new Ru complexes for olefin epoxidation, showcasing its role in catalytic applications (Dakkach et al., 2014).

Spectroscopic Studies

  • Identification and Derivatization : Pyrrolidin-1-yl derivatives have been identified and characterized using spectroscopic methods, emphasizing their chemical properties and reactions (Nycz et al., 2016).

Oxidation Catalysis

  • Oxidative Transformation : Ceria-supported nanogold catalysts have been used for the oxidative transformation of cyclic amines to lactams, where pyrrolidine derivatives play a significant role (Dairo et al., 2016).

Cycloaddition Chemistry

  • Polar [3+2] Cycloaddition : Research on pyrrolidines, including the synthesis of 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, has been conducted, highlighting their importance in medicinal chemistry and industrial applications (Żmigrodzka et al., 2022).

Palladium Catalysis

  • Enantioselective Catalysis : Pyrrolidine derivatives have been used in asymmetric Grignard cross-coupling reactions, demonstrating their role in stereoselective synthesis (Nagel et al., 1997).

Complex Formation

  • (Pyridyl)imine Palladium Complexes : These complexes, including 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine derivatives, have been studied for their catalytic behavior in methoxycarbonylation of olefins (Zulu et al., 2020).

Future Directions

The future directions in the research and development of pyrrolidine derivatives like “N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization .

properties

IUPAC Name

N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-5-4-8-10-6-2-3-7-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKBNZLWSVHLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566360
Record name N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine

CAS RN

99114-68-8
Record name N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99114-68-8
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